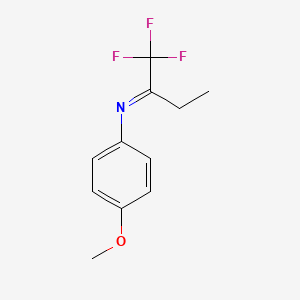
(2E)-1,1,1-Trifluoro-N-(4-methoxyphenyl)butan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-imine: is an organic compound characterized by the presence of a methoxyphenyl group attached to a trifluorobutan-2-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-imine typically involves the reaction of 4-methoxyphenylamine with a trifluorobutan-2-imine precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and may require the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, N-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-imine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor in enzymatic reactions. It has shown promise in inhibiting specific enzymes, making it a candidate for further research in drug development .
Medicine: In medicine, N-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-imine is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a potential candidate for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and coatings .
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-Methoxyphenyl)piperazine (MeOPP): This compound shares the methoxyphenyl group but has a different core structure, leading to different chemical and biological properties.
5-(4-Methoxyphenyl)-1H-indole: This compound also contains the methoxyphenyl group and has been studied for its biological activities.
Uniqueness: N-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-imine is unique due to the presence of the trifluorobutan-2-imine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
126855-74-1 |
|---|---|
Molecular Formula |
C11H12F3NO |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(4-methoxyphenyl)butan-2-imine |
InChI |
InChI=1S/C11H12F3NO/c1-3-10(11(12,13)14)15-8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
CHEIMUVFGLXGGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1=CC=C(C=C1)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)
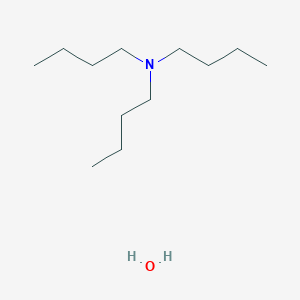
![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
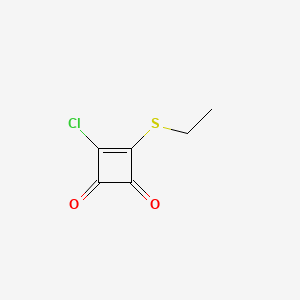
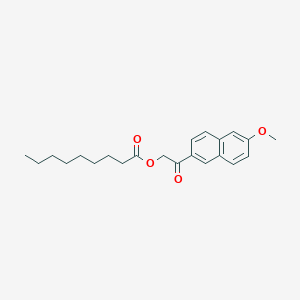
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)
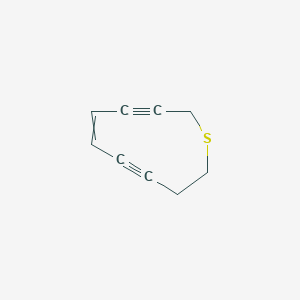
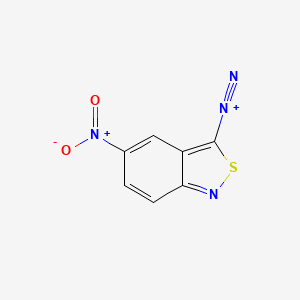
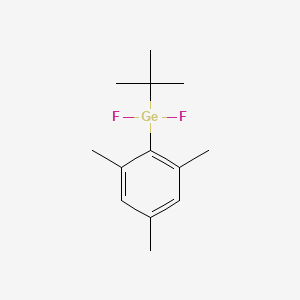
![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)
